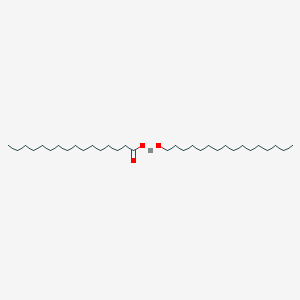
Calciumhexadecan-1-olatehexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calciumhexadecan-1-olatehexadecanoate is a chemical compound that consists of calcium ions complexed with hexadecan-1-olate and hexadecanoate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calciumhexadecan-1-olatehexadecanoate typically involves the reaction of calcium salts with hexadecan-1-ol and hexadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to facilitate the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Mixing: Calcium salts are mixed with hexadecan-1-ol and hexadecanoic acid in a suitable solvent.
Reaction: The mixture is heated to the desired temperature to promote the reaction.
Purification: The product is purified through filtration, crystallization, or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Calciumhexadecan-1-olatehexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Calciumhexadecan-1-olatehexadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of calciumhexadecan-1-olatehexadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and affect the fluidity and permeability of cell membranes. These interactions are mediated through specific binding sites and pathways that are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecan-1-ol: A fatty alcohol with similar structural features.
Hexadecanoic Acid: A fatty acid that shares the hexadecane backbone.
Calcium Stearate: A calcium salt of stearic acid with similar properties.
Uniqueness
Calciumhexadecan-1-olatehexadecanoate is unique due to its dual nature, combining both alcohol and acid functionalities complexed with calcium
Eigenschaften
Molekularformel |
C32H64CaO3 |
|---|---|
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
calcium;hexadecanoate;hexadecan-1-olate |
InChI |
InChI=1S/C16H32O2.C16H33O.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-15H2,1H3,(H,17,18);2-16H2,1H3;/q;-1;+2/p-1 |
InChI-Schlüssel |
XOWAKHGTKAQDNQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




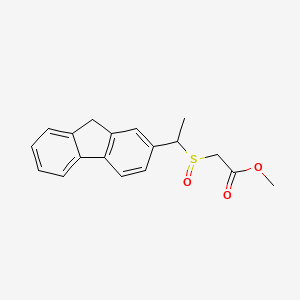
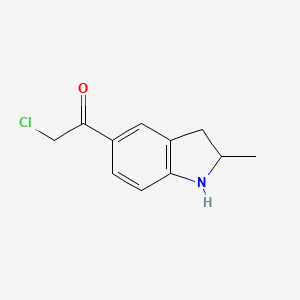
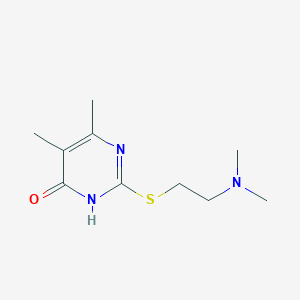
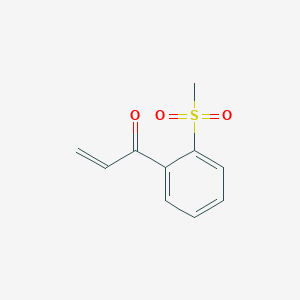

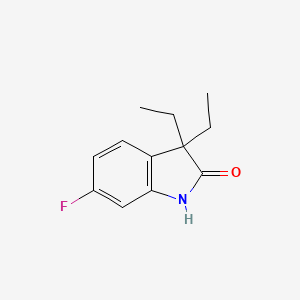
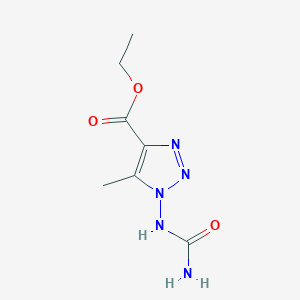
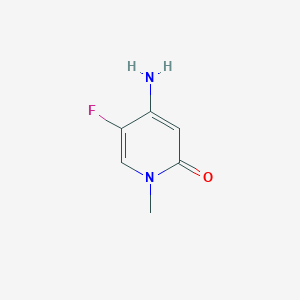
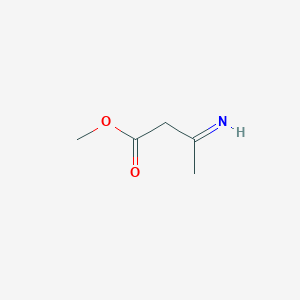
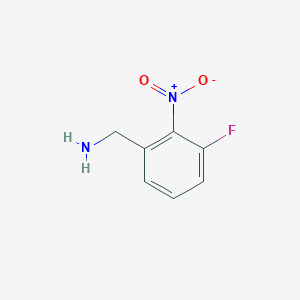
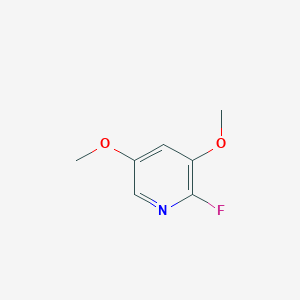
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
